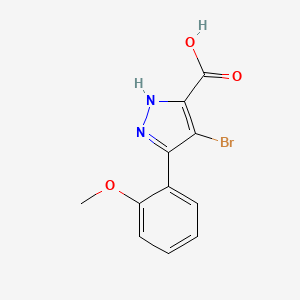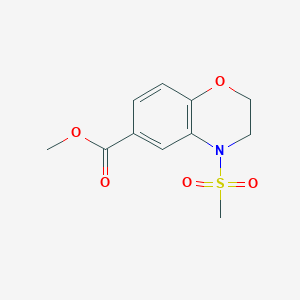
methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Descripción general
Descripción
The compound is a benzoxazine derivative with a methylsulfonyl group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential applications in various fields, including materials science and medicinal chemistry . The methylsulfonyl group is a common functional group in organic chemistry, known for its stability and inertness .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Given that this is a benzoxazine derivative, it might share some properties with other benzoxazines, such as stability and resistance to heat .Aplicaciones Científicas De Investigación
Synthesis Applications
- Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been used in the synthesis of various fused and spiro 1,4-benzoxazine derivatives. These derivatives have potential applications in medicinal chemistry and material science (Moustafa, 2005).
Material Science
- The compound has been involved in the development of poly(bis-benzoxazines) with improved fracture toughness, highlighting its significance in creating materials with enhanced mechanical properties (Hamerton et al., 2006).
Chemistry and Catalysis
- It has been used in studies focusing on environmentally benign synthesis methods under phase transfer catalysis conditions. This is important for developing greener chemical processes (Albanese et al., 2003).
Pharmaceutical Chemistry
- This compound has been involved in the synthesis of various novel compounds with potential pharmacological activities, like N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine Methanesulfonate, which could be important in the development of new therapeutic agents (Yamamoto et al., 1998).
Enzymatic Resolution Studies
- Studies have also been conducted on the lipase-catalyzed resolution of derivatives of this compound, providing insights into enantioselective synthesis, which is crucial for the production of chiral pharmaceuticals (Prasad et al., 2006).
Nuclear Magnetic Resonance (NMR) Structural Studies
- The compound has been part of studies in NMR structural analysis of benzoxazine derivatives. Understanding the molecular structure is essential for applications in drug design and materials science (Neuvonen et al., 1989).
Thermal Property Analysis
- It has been used in the analysis of thermal properties of benzoxazine derivatives, important for assessing their stability and potential application in heat-resistant materials (Wen-sheng, 2009).
Antibacterial Activity
- The compound has been included in the synthesis and evaluation of antibacterial activity of benzoxazine analogues, contributing to the search for new antibacterial agents (Kadian et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzoxazine nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the influenza A virus and Coxsackie B4 virus . This suggests that Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may also interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
For instance, the degradation of certain dyes is influenced by environmental factors . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and to alter metabolic pathways related to energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
methyl 4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLBQGSTSUBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


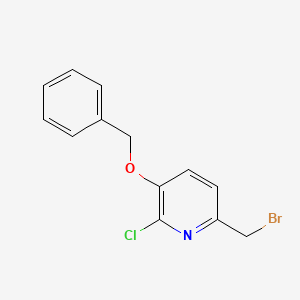

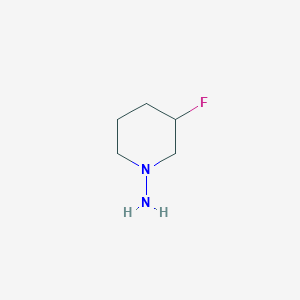

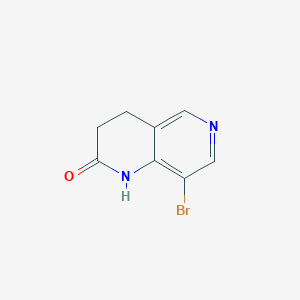
![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)
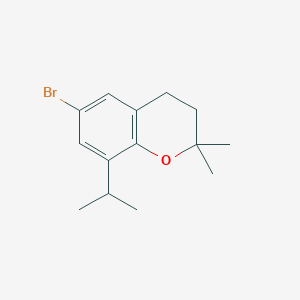
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
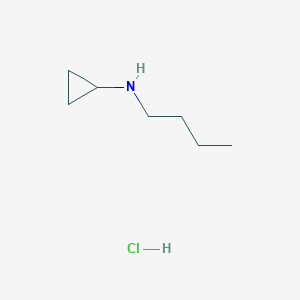
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

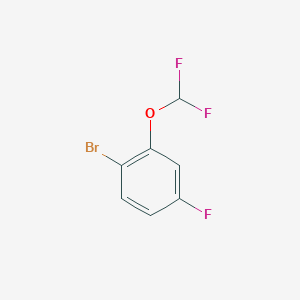
![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)
